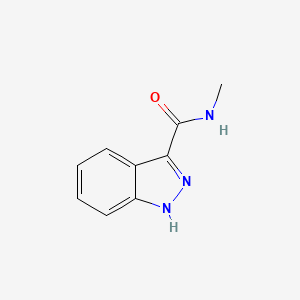

N-methyl-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBKCJHULLMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl 1h Indazole 3 Carboxamide and Its Derivatives

Preparative Routes to the N-methyl-1H-indazole-3-carboxamide Core

The construction of the this compound scaffold can be achieved through several distinct synthetic pathways. These routes often begin with either pre-functionalized precursors or the formation of the indazole ring itself, followed by the introduction of the carboxamide and N-methyl groups.

A common and straightforward method for preparing indazole-3-carboxamides involves the hydrolysis of corresponding ester precursors. This approach is particularly useful for synthesizing a variety of N-substituted carboxamides by first preparing a common ester intermediate.

The synthesis typically starts with an N-alkylated indazole-3-carboxylate, such as methyl 1-methyl-1H-indazole-3-carboxylate. This ester is then subjected to base-mediated hydrolysis to yield the desired carboxamide. For instance, treating the methyl ester with a solution of sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and ethanol (B145695) under reflux conditions facilitates the cleavage of the ester group and subsequent formation of the carboxamide upon reaction with an amine. While direct conversion from ester to amide is possible, a more common route involves hydrolysis to the carboxylic acid, followed by an amide coupling reaction. The initial step is the saponification of the ester to the corresponding carboxylate salt, which is then acidified to yield 1-methyl-1H-indazole-3-carboxylic acid (1-MICA). google.com This carboxylic acid intermediate is then activated and coupled with methylamine (B109427) to produce this compound.

| Reactant | Reagents | Product | Reference |

| Methyl N-alkyl-1H-indazole-3-carboxylate | 1. NaOH, THF, Ethanol, Reflux; 2. Amine | N-alkyl-1H-indazole-3-carboxamide | |

| Methyl 1-methyl-1H-indazole-3-carboxylate | 1. NaOH(aq); 2. HCl(aq) | 1-methyl-1H-indazole-3-carboxylic acid | google.com |

Palladium-catalyzed cross-coupling reactions offer a powerful method for introducing the carbon framework necessary for the carboxamide group. This strategy involves the cyanation of a halo-indazole precursor, followed by chemical modification of the resulting nitrile.

The process begins with a 3-halo-indazole, such as 3-chloroindazole or 3-bromoindazole. A palladium catalyst, often in conjunction with a suitable ligand and a cyanide source, is employed to convert the halide into a nitrile (3-cyanoindazole). nih.gov Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed to replace more hazardous reagents like Zn(CN)₂ or KCN, making the process safer and more environmentally benign. nih.govbloomtechz.com The resulting indazole-3-carbonitrile is a versatile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions can yield the carboxylic acid, which is then coupled with methylamine. Alternatively, partial reduction of the nitrile can lead to an imine, which can be further processed to the amide.

| Starting Material | Cyanide Source | Catalyst System | Intermediate | Reference |

| 3-Chloroindazole | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / Ligand | 1H-Indazole-3-carbonitrile | nih.gov |

| Aryl Halides | K₄[Fe(CN)₆] | Pd-based catalysts | Aryl Cyanides | rsc.orgsci-hub.se |

This method is advantageous for its applicability to a wide range of heterocyclic halides, including those with free N-H groups. nih.gov

A multi-step strategy involving a Heck reaction followed by ozonolysis provides another route to the indazole-3-carboxylic acid core, which can then be converted to the desired carboxamide. The Mizoroki-Heck reaction is a palladium-catalyzed coupling of a halide with an alkene. youtube.combeilstein-journals.org

This synthetic sequence starts with a 3-bromoindazole, which undergoes a Heck reaction with a suitable alkene, such as ethylene (B1197577) or a vinyl ether, to introduce a vinyl group at the 3-position, forming a 3-vinylindazole. beilstein-journals.orgnih.gov This transformation is typically catalyzed by a palladium source like Pd(OAc)₂. beilstein-journals.org The subsequent step involves the oxidative cleavage of the carbon-carbon double bond of the 3-vinylindazole using ozone (O₃). Ozonolysis of an alkene initially forms an ozonide, which upon workup can yield various carbonyl-containing compounds. chadsprep.com A reductive workup (e.g., with zinc or dimethyl sulfide) would yield an aldehyde (indazole-3-carboxaldehyde), while an oxidative workup (e.g., with hydrogen peroxide) would yield the desired 1H-indazole-3-carboxylic acid. This acid is then isolated and subsequently amidated with methylamine.

| Reaction | Reactants | Catalyst/Reagent | Product | Reference |

| Heck Coupling | 3-Bromoindazole, Alkene | Pd(OAc)₂, Base | 3-Vinylindazole | beilstein-journals.org |

| Ozonolysis | 3-Vinylindazole | 1. O₃; 2. Oxidative Workup | 1H-Indazole-3-carboxylic acid | chadsprep.com |

The construction of the indazole ring itself can be efficiently achieved through the [3+2] cycloaddition of a reactive aryne intermediate with a 1,3-dipole. Arynes, such as benzyne (B1209423), are highly reactive species that can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. orgsyn.org

In this approach, the aryne reacts with a diazo compound, which serves as the 1,3-dipole. For example, the reaction of benzyne with ethyl diazoacetate leads directly to the formation of ethyl 1H-indazole-3-carboxylate. orgsyn.org Similarly, diazo compounds generated in situ from N-tosylhydrazones can also participate in this cycloaddition to afford 3-substituted indazoles. researchgate.net Once the indazole-3-carboxylate ester is formed, it can be N-methylated and then converted to the target this compound via the hydrolysis and amidation sequence described previously (Section 2.1.1). This pathway is highly versatile for creating a variety of substituted indazoles by choosing different aryne and diazo precursors. researchgate.netnih.gov

| Aryne Precursor | Dipole | Reaction Type | Initial Product | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Ethyl diazoacetate | [3+2] Cycloaddition | Ethyl 1H-indazole-3-carboxylate | orgsyn.org |

| Varies | N-Tosylhydrazones | [3+2] Cycloaddition | 3-Substituted Indazoles | researchgate.net |

| Varies | Sydnones | [3+2] Cycloaddition | 2H-Indazoles | nih.gov |

One of the most direct and widely used methods to synthesize this compound is through the functionalization of 1H-indazole-3-carboxylic acid (ICA). This intermediate serves as a crucial building block for various indazole-based pharmaceuticals, including the antiemetic drug Granisetron. google.comgoogle.com

The synthesis starts with the N-methylation of ICA. A key challenge in this step is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring. Classical methods involving iodomethane (B122720) and sodium methoxide (B1231860) often result in a mixture of N1 and N2 isomers. google.com More selective processes have been developed, for instance, using a methylating agent like dimethyl sulfate (B86663) in the presence of an alkali metal alkoxide or an alkaline earth metal oxide in a polar solvent, which highly favors the formation of the desired 1-methyl-1H-indazole-3-carboxylic acid (1-MICA). google.com

Once 1-MICA is obtained, the final step is the formation of the amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), and then reacting this intermediate with methylamine. google.com Alternatively, standard peptide coupling reagents can be used to directly form the amide bond between 1-MICA and methylamine.

For the production of research materials and active pharmaceutical ingredients like Granisetron, synthetic routes must be safe, efficient, and scalable. google.com The synthesis of the key intermediate, 1-methylindazole-3-carboxylic acid (1-MICA), has been optimized for industrial applications.

Improved, industrially viable processes have been developed to overcome these limitations. One such patented process involves the methylation of indazole-3-carboxylic acid with an agent like dimethyl sulfate in the presence of an alkaline earth metal oxide, such as calcium oxide, in a suitable solvent like methanol. google.comgoogle.com This method provides high selectivity for the desired N1-isomer (1-MICA) with purities often exceeding 99% by HPLC, and avoids the use of hazardous sodium metal. google.com The subsequent conversion to the final amide product is then carried out using standard, scalable chemical processes. google.com

Derivatization and Functionalization Strategies of this compound Scaffolds

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups to modulate its physicochemical and biological properties. These derivatization strategies are crucial in the development of new chemical entities with tailored activities.

Alkylation and Acylation at the Indazole Nitrogen

The nitrogen atoms of the indazole ring are key sites for functionalization. Alkylation and acylation at these positions can significantly influence the molecule's properties.

Alkylation: The N-1 position of the indazole ring is a primary target for alkylation. Regioselective N-1 alkylation is often desired to achieve specific biological activities. A common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) with an alkyl halide. nih.gov This method has demonstrated high regioselectivity for the N-1 position, especially with C-3 substituted indazoles like those with carboxamide groups. nih.gov For instance, the use of alkyl bromides in the presence of NaH in THF has been shown to be a promising system for N-1 selective indazole alkylation. nih.gov The choice of the alkylating agent is broad, tolerating various primary alkyl halides and secondary alkyl tosylates while maintaining high N-1 regioselectivity. nih.gov

Acylation: Similar to alkylation, acylation at the indazole nitrogen can be achieved. Regioselective N-acylation often favors the N-1 position due to the thermodynamic stability of the resulting N-1 acylindazole isomer. nih.gov This can be followed by reduction to achieve N-alkylation in a two-step process. nih.gov

Table 1: Reagents and Conditions for N-Alkylation of Indazole Scaffolds

| Reagent System | Substrate Scope | Regioselectivity | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) / Alkyl Bromide in THF | C-3 substituted indazoles (e.g., 3-carboxamide) | >99% N-1 selectivity | nih.gov |

| Iodomethane / Sodium Methoxide in Methanol | Indazole-3-carboxylic acid | Mixture of N-1 and N-2 isomers, with N-1 dominating | google.com |

| Dimethyl Sulfate / Calcium Oxide in Methanol | Indazole-3-carboxylic acid | High selectivity for N-1 isomer (e.g., 96.49%) | google.com |

Introduction of Substituents on the Indazole Ring System

Modifying the benzene (B151609) portion of the indazole ring system is another critical strategy for derivatization. Introducing substituents can alter the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Various substituents can be introduced at positions C-4, C-5, C-6, and C-7 of the indazole ring. The nature and position of these substituents can have a profound effect on the regioselectivity of subsequent reactions, such as N-alkylation. For example, introducing an electron-withdrawing group like a nitro (NO2) or a methoxycarbonyl (CO2Me) group at the C-7 position can lead to excellent N-2 regioselectivity during alkylation. nih.gov

Synthetic strategies to introduce these substituents often involve starting with appropriately substituted phenylhydrazines or other benzene precursors, which are then cyclized to form the desired substituted indazole. derpharmachemica.com

Side-Chain Modifications for Enhanced Biological Relevance

The carboxamide side chain at the C-3 position is a key handle for introducing structural diversity and tuning biological activity.

One common approach is the coupling of the corresponding 1H-indazole-3-carboxylic acid with a variety of amines to generate a library of N-substituted carboxamides. derpharmachemica.comresearchgate.net This reaction is typically facilitated by coupling agents such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.com This method allows for the introduction of a wide range of aryl and aliphatic amine fragments. derpharmachemica.com

A structure-based design strategy has been employed to introduce linkers, such as a three-carbon chain, between the 1H-indazole-3-carboxamide core and different heterocyclic moieties. nih.gov This has led to the development of derivatives with modified biological profiles. nih.gov For example, linking to a piperidine (B6355638) or a dioxoindoline group has been explored. nih.gov

Table 2: Examples of Side-Chain Modifications of 1H-Indazole-3-carboxamide

| Amine Moiety | Coupling Reagents | Resulting Derivative | Reference |

|---|---|---|---|

| Benzylamine | HOBT, EDC·HCl, TEA | N-benzyl-1H-indazole-3-carboxamide | derpharmachemica.com |

| 2-Morpholinoethylamine | HOBT, EDC·HCl, TEA | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | derpharmachemica.com |

| 2-(Pyrrolidin-1-yl)ethylamine | HOBT, EDC·HCl, TEA | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | derpharmachemica.com |

Chemical Reactivity and Transformations of this compound

The inherent chemical functionalities of this compound allow it to undergo various chemical transformations, leading to the formation of new derivatives with potentially altered properties.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The carboxamide group of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-methyl-1H-indazole-3-carboxylic acid. This transformation is a key step in the synthesis of many indazole-based compounds. For example, hydrolysis of the amide can be achieved by heating with a base like sodium hydroxide (NaOH) in an aqueous solution. semanticscholar.org This carboxylic acid derivative is a valuable intermediate for further functionalization, such as esterification or coupling with other molecules. google.comsemanticscholar.org

Reduction Reactions Utilizing Specific Reducing Agents

The carboxamide functional group can be reduced to the corresponding amine. While specific examples for this compound are not detailed in the provided context, general methods for amide reduction involve strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of the indazole ring itself is less common under standard conditions.

Molecular Interactions and Biological Target Engagement of N Methyl 1h Indazole 3 Carboxamide

Enzyme Inhibition Studies

The 1H-indazole-3-carboxamide scaffold is a key structural feature in the design of various enzyme inhibitors. Research has explored its potential to interact with and modulate the activity of several important kinases and enzymes involved in cellular signaling, immune response, and metabolism.

N-methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of Phosphoinositide 3-Kinase (PI3K). The PI3K signaling pathway is critical in regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The inhibitory action of this compound is believed to occur through the formation of hydrogen bonds within the enzyme's active site, disrupting its catalytic function and thereby affecting downstream cell signaling pathways. This interaction can lead to a reduction in cell proliferation, highlighting its potential as a scaffold for anticancer agents.

While the specific compound this compound is noted for its potential, broader research has focused on derivatives built upon the 1H-indazole scaffold. Studies have shown that 3-amino-1H-indazole and 3-ethynyl-1H-indazole derivatives can act as inhibitors of the PI3K/AKT/mTOR pathway, inducing cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net This indicates that the indazole core is a valid starting point for developing PI3K pathway inhibitors. nih.gov

The compound this compound has been investigated for its modulatory effects on Mitogen-Activated Protein Kinase-Activated Protein (MAPKAP) kinases, with a particular focus on MAPKAP-K2. This kinase is a key player in cellular processes such as inflammation and cell growth. The interaction of the compound with MAPKAP-K2 suggests a potential role in modulating inflammatory responses, although detailed mechanistic data for this specific molecule are limited in publicly available research.

The Enhancer of Zeste Homologs 1 and 2 (EZH1 and EZH2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through histone methylation. Dysregulation of EZH2 is implicated in the progression of various cancers.

Currently, there is no publicly available scientific literature detailing the direct inhibitory activity of this compound on EZH1 or EZH2 enzymes. While numerous EZH2 inhibitors have been developed, some of which are in clinical trials, research connecting them to the this compound scaffold has not been reported. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system by catabolizing the amino acid tryptophan. nih.gov This mechanism is exploited by tumors to evade immune surveillance, making IDO1 an attractive target for cancer immunotherapy. nih.govresearchgate.net

While direct inhibition studies on this compound are not prominent, the indazole scaffold is a key feature in the design of novel IDO1 inhibitors. nih.gov Researchers have designed and synthesized series of N′-hydroxyindazolecarboximidamides, where the indazole moiety acts as a surrogate for a structural component of the potent IDO1 inhibitor, epacadostat. nih.gov These studies confirm that the indazole structure is a useful template for developing new IDO1 inhibitors, although the inhibitory activities of the synthesized derivatives were moderate compared to known inhibitors. nih.gov

| Compound | Target | Activity | Research Focus |

| N′-hydroxyindazolecarboximidamides | IDO1 | Moderate Inhibition | Designed as novel IDO1 inhibitors using the indazole scaffold as a surrogate for components of known potent inhibitors. nih.gov |

| 3-carboxamide indazoles | IDO1 | Potential Inhibitory Activity | A series of derivatives were synthesized and evaluated for IDO1 inhibition, showing the potential of the scaffold. researchgate.net |

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. The tumor-associated isoforms, hCA IX and hCA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. nih.gov

There are no direct reports of this compound inhibiting carbonic anhydrase isoforms. However, research into related structures has shown promise. A study on indazole-3-carboxamide hybrids bearing sulfocoumarin/coumarin/4-sulfamoylphenyl moieties found that they can act as prodrugs. researchgate.net Upon hydrolysis, these compounds release an active inhibitor, showing submicromolar to high nanomolar inhibitory activity against the tumor-associated isoforms hCA IX and XII, with no significant inhibition of the off-target cytosolic isoforms hCA I and II. researchgate.net This highlights the potential of the indazole-3-carboxamide scaffold in developing selective inhibitors for cancer-related CAs.

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including mood disorders and cancer. nih.govnih.gov The 1H-indazole-3-carboxamide scaffold has been identified as a novel and potent structural class for ATP-competitive GSK-3β inhibitors. nih.govnih.govacs.org

Extensive structure-activity relationship (SAR) studies on derivatives have elucidated the binding mechanism. The 1H-indazole-3-carboxamide core is critical for high-affinity binding and inhibitory potency. nih.gov Molecular modeling and X-ray crystallography have shown that this core establishes crucial hydrogen bond interactions with the backbone of residues Asp133 and Val135 in the hinge region of the GSK-3β active site. nih.gov Modifications at other positions on the indazole ring and the carboxamide nitrogen have been explored to optimize potency and selectivity. nih.govnih.gov For instance, substitutions at the 5-position of the indazole ring with groups like methoxy (B1213986) have been shown to enhance potency. nih.gov

| Compound Series | Target | IC50 (µM) | Key Findings |

| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | GSK-3β | Varies with substitution | The 1H-indazole-3-carboxamide scaffold is key for ATP-competitive inhibition. nih.gov |

| 1H-indazole-3-carboxamide derivatives | GSK-3β | 0.02 - 1.5 (for various derivatives) | The indazole core forms H-bonds with Asp133 and Val135. Substitutions are explored to improve selectivity and ADMET properties. nih.gov |

| 5-methoxy-1H-indazole-3-carboxamide derivative | GSK-3β | 0.35 | The methoxy group at the 5-position improves potency compared to a methyl group. nih.gov |

p21-Activated Kinase 1 (PAK1) Inhibition and Selectivity

Derivatives of 1H-indazole-3-carboxamide have been identified as promising inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression. nih.govresearchgate.net Through fragment-based screening, researchers have developed potent PAK1 inhibitors based on this scaffold. nih.gov

One notable derivative, compound 30l, demonstrated significant inhibitory activity against PAK1 with an IC₅₀ value of 9.8 nM. nih.govresearchgate.net This compound also exhibited high selectivity for PAK1 when tested against a panel of 29 other kinases. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the inhibitory activity and selectivity of these derivatives are influenced by the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region. nih.gov These modifications are critical for optimizing the interaction with the PAK1 enzyme. nih.gov Furthermore, the low hERG channel activity of compound 30l suggests a reduced risk of cardiotoxicity. nih.govresearchgate.net

The inhibition of PAK1 by these 1H-indazole-3-carboxamide derivatives has been shown to suppress the migration and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line. nih.govresearchgate.net This effect is achieved by downregulating the expression of Snail, a key protein involved in tumor metastasis. nih.gov These findings underscore the potential of 1H-indazole-3-carboxamide derivatives as lead compounds for the development of selective PAK1 inhibitors for anti-cancer applications. nih.govresearchgate.net

Receptor Binding and Modulation Investigations

Serotonin Receptor Ligand Interactions, Specifically 5-HT₃ and 5-HT₄ Receptors

The indazole-3-carboxamide structure is a key feature in compounds that act as potent antagonists of the 5-HT₃ receptor. nih.gov These antagonists are used to manage nausea and vomiting, particularly those induced by chemotherapy and radiation. nih.govtexas.gov The development of these drugs was spurred by the need for effective antiemetic agents with high selectivity. nih.gov

Alterations to the aromatic nucleus of related compounds led to the identification of indazoles as potent 5-HT₃ receptor antagonists. nih.gov One such derivative, BRL 43694 (Granisetron), which contains the indazole-3-carboxamide moiety, has proven to be a potent and selective antiemetic agent in both animal models and human clinical trials. nih.gov The interaction of these compounds with the 5-HT₃ receptor helps to block the signaling pathways that trigger emesis.

While the focus has been on 5-HT₃ antagonism, some drugs with a mixed profile of 5-HT₄ agonism and 5-HT₃ antagonism have been investigated for their therapeutic potential. nih.gov The agonistic activity at 5-HT₄ receptors can provide additional benefits, such as prokinetic action in the gastrointestinal tract, which can counteract side effects like constipation often seen with pure 5-HT₃ antagonists. nih.gov

Cannabinoid Receptor Agonism (CB1 and CB2) and Related Derivatives

The 1H-indazole-3-carboxamide scaffold is a prominent feature in a class of synthetic cannabinoids. nih.govresearchgate.net These compounds have been identified as potent agonists of both the CB1 and CB2 cannabinoid receptors. nih.govresearchgate.net The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system. olemiss.edu

Several derivatives, such as AB-PINACA and AB-FUBINACA, which are N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-substituted-1H-indazole-3-carboxamides, have been identified in illegal products and are known for their cannabimimetic effects. researchgate.net AB-FUBINACA, for instance, was originally synthesized as a potent CB1 receptor modulator. researchgate.net

Research into the enantiomers of these carboxamide-type synthetic cannabinoids has revealed differences in their receptor activity. nih.govresearchgate.net Generally, the (S)-enantiomers exhibit significantly higher potency for the CB1 receptor compared to the (R)-enantiomers. nih.gov However, with the exception of (R)-MDMB-FUBICA, which is a CB2 agonist but lacks CB1 activity, most tested enantiomers act as agonists for both CB1 and CB2 receptors. nih.gov This was the first report demonstrating that the (R)-enantiomers of these synthetic cannabinoids can also activate both receptor types. nih.govresearchgate.net

Table 1: Cannabinoid Receptor Activity of Indazole-3-Carboxamide Derivatives

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The indazole scaffold has been identified as a key pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov These kinases are validated targets in cancer therapy. nih.gov Using structure-based drug design, researchers have developed indazole-containing fragments that effectively inhibit FGFR1, FGFR2, and FGFR3. nih.gov

The initial design process identified 6-phenylindole as a fragment that could bind to FGFR1. nih.gov Subsequent modifications to optimize this fragment led to the development of a library of 23 indazole-containing derivatives. nih.gov Biological evaluation of these compounds revealed inhibitory activity against FGFR1-3 in the micromolar range (0.8-90 μM), with excellent ligand efficiencies (0.30-0.48). nih.gov Some of these compounds also showed moderate selectivity towards individual FGFRs, suggesting that further optimization could lead to the development of potent and selective inhibitors of the FGFR family. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold is also a component of inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors. nih.govnih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer treatment. nih.govnih.gov While many VEGFR-2 inhibitors are multi-targeted, there is a demand for more selective agents to reduce off-target side effects. nih.gov

A highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, which is a derivative of 2-((3-amino-1H-indazol-6-yl)thio)-N-methylbenzamide, has been developed. nih.gov This compound demonstrated potent inhibition of VEGFR-2 kinase with an IC₅₀ of 66 nmol/L. nih.gov It also showed high selectivity for VEGFR-2 over other members of the VEGFR family, such as VEGFR-1 and VEGFR-3. nih.gov

Table 2: VEGFR-2 Kinase Inhibition by Indazole Derivatives

Nicotinic Acetylcholine (B1216132) Receptor Agonism, Particularly the α-7 Subtype

While direct studies on this compound and its specific interaction with the α-7 nicotinic acetylcholine receptor (nAChR) are not prevalent in the provided search results, the broader class of indazole derivatives has been explored for activity at various neuronal receptors. The α-7 nAChR is a target of interest for cognitive disorders and inflammation. nih.gov Selective agonists for the α-7 nAChR are sought after, and a common structural feature of these agonists is a basic nitrogen center that can be protonated. nih.gov Given the structural features of this compound, which includes nitrogen atoms, its potential for interaction with nAChRs could be a subject for future investigation.

Calcium-Release Activated Calcium (CRAC) Channel Blockade and Cellular Stabilization

This compound and its derivatives have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a crucial component in the function of mast cells and lymphocytes. nih.govnih.govdigitellinc.com The influx of extracellular calcium through CRAC channels is a primary mechanism for maintaining cellular calcium balance, particularly in non-excitable cells. digitellinc.com In mast cells, this calcium influx controls the release of pro-inflammatory mediators. nih.govnih.gov

Studies have shown that indazole-3-carboxamides can effectively inhibit this calcium influx, leading to the stabilization of mast cells. nih.govnih.gov This stabilization is characterized by a dose-dependent inhibition of the release of β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells. nih.govnih.gov For instance, the indazole-3-carboxamide derivative known as 12d demonstrated a sub-micromolar IC50 value for inhibiting calcium influx and subsequent mast cell stabilization. nih.govnih.gov This highlights the therapeutic potential of these compounds as immune modulators for treating diseases where aberrant mast cell activation is a contributing factor, such as autoimmune disorders and certain cancers. nih.govnih.gov

The blockade of CRAC channels by these compounds is not limited to mast cells. In lymphocytes, store-operated calcium entry (SOCE), regulated by the CRAC channel, is essential for cell proliferation and differentiation through the activation of calcium-dependent signaling pathways that lead to cytokine production. digitellinc.com Indazole-3-carboxamides have been shown to potently and selectively block SOCE via the Orai channel, a key component of the CRAC channel complex. digitellinc.com This blockade has been observed to be fast-acting and reversible, suggesting a direct interaction with the Orai channel pore. digitellinc.com

Mechanistic Investigations of Biological Action

Role of Hydrogen Bonding in Enzyme and Protein Interaction

The biological activity of this compound is intrinsically linked to its ability to form hydrogen bonds with target enzymes and proteins. researchgate.net These noncovalent interactions are fundamental to its mechanism of action, enabling it to bind to and inhibit the function of specific biological molecules. rsc.org The crystal structure of the related compound, 1-methyl-1H-indazole-3-carboxylic acid, reveals the presence of intermolecular O–H···O hydrogen bonds that stabilize the crystal lattice, underscoring the importance of this type of interaction for the indazole scaffold. researchgate.net

The orientation and accessibility of atoms capable of participating in hydrogen bonds are critical. For instance, in studies of other imidazole (B134444) derivatives, intramolecular hydrogen bonding between the imidazole ring and a nearby amide carbonyl group enhanced inhibitory effects on certain enzymes. researchgate.net Conversely, proximity to a hydrogen bond donor, like an amide NH group, led to reduced potency. researchgate.net This principle suggests that the specific arrangement of atoms within the this compound structure dictates its binding affinity and inhibitory potential towards its biological targets. Molecular modeling of a lead indazole-3-carboxamide compound binding to the Orai channel suggests an interaction with the hydrophobic portion of the channel, effectively blocking the pore. digitellinc.com

Signaling Pathway Perturbations, Such as Cell Proliferation and Snail Expression

This compound and its analogs have been shown to perturb critical signaling pathways involved in cell proliferation and the expression of the transcription factor Snail. nih.govresearchgate.net The inhibition of p21-activated kinase 1 (PAK1) by 1H-indazole-3-carboxamide derivatives is a key example. nih.gov Aberrant PAK1 activation is linked to tumor progression, and its inhibition can suppress cancer cell migration and invasion. nih.gov

Specifically, the representative compound 30l, an indazole-3-carboxamide derivative, was found to significantly downregulate the expression of Snail, a key transcriptional repressor of E-cadherin and an inducer of the epithelial-mesenchymal transition (EMT). nih.govresearchgate.net EMT is a process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is associated with increased motility and invasiveness in cancer. researchgate.net The regulation of Snail itself is complex, involving pathways such as the PI3K/AKT/GSK-3β axis. dovepress.com Activation of AKT can lead to the phosphorylation and inactivation of GSK-3β, which in turn stabilizes Snail. dovepress.com By inhibiting PAK1, which can be upstream of these pathways, or by directly influencing components of these pathways, indazole-3-carboxamides can effectively reduce Snail expression and thereby inhibit processes like cell migration. nih.gov

Furthermore, the blockade of Orai channels by indazole-3-carboxamides directly impacts calcium-dependent signaling pathways that are essential for the proliferation of immune cells. digitellinc.com By inhibiting the nuclear translocation of NFAT (nuclear factor of activated T-cells) in Jurkat T cells, these compounds can dose-dependently inhibit the proliferation of primary mouse immune cells. digitellinc.com

Influence of Amide Linker Regiochemistry on Biological Activity

A critical determinant of the biological activity of indazole-3-carboxamides is the regiochemistry of the amide linker. nih.govnih.gov Structure-activity relationship (SAR) studies have unequivocally demonstrated that the specific attachment of the carboxamide group at the 3-position of the indazole ring is crucial for its inhibitory effect on CRAC channels. nih.govnih.gov

A compelling example of this is the comparison between the indazole-3-carboxamide 12d and its reverse amide isomer 9c. While 12d actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50, its isomer 9c is completely inactive in the calcium influx assay, even at concentrations as high as 100 µM. nih.govnih.gov This stark difference in activity underscores the unprecedented requirement of the specific 3-carboxamide regiochemistry for this class of CRAC channel blockers. nih.govnih.gov This finding highlights the precise structural requirements for effective interaction with the biological target and provides a crucial guide for the design of new and more potent immune-modulating agents based on the indazole scaffold. nih.govnih.gov

Structure Activity Relationship Sar and Computational Chemistry of N Methyl 1h Indazole 3 Carboxamide

Systematic Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the indazole-3-carboxamide scaffold. These investigations systematically alter the molecule's structure to map the chemical features essential for target binding and desired biological effects.

The substituents attached to the core indazole ring and the carboxamide nitrogen play a pivotal role in determining receptor affinity and selectivity.

In the development of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that attaching an appropriate hydrophobic ring to the amide side chain was crucial for occupying a deep back pocket in the kinase, while introducing a hydrophilic group in the solvent-exposed region was critical for achieving high inhibitory activity and selectivity. nih.govresearchgate.net This dual approach led to the discovery of potent and selective PAK1 inhibitors with anti-tumour metastasis properties. nih.govresearchgate.net

Similarly, in the context of synthetic cannabinoids, the length of the alkyl chain at the N-1 position of the indazole ring is a key determinant of affinity for the cannabinoid receptors CB1 and CB2. Research has shown that an alkyl chain of three to six carbons is optimal for high-affinity binding to both receptors. researchgate.net For example, AB-PINACA, which features a pentyl chain at the N-1 position, is a potent cannabinoid receptor modulator. researchgate.net

The diversity of chemical groups that can be appended to the amide nitrogen is vast, allowing for extensive exploration of chemical space. A study synthesizing fourteen new 1H-indazole-3-carboxamides demonstrated this by coupling a wide range of substituted aryl and aliphatic amines to the indazole-3-carboxylic acid core. researchgate.netderpharmachemica.com

Table 1: Examples of Side-Chain Variations on the 1H-Indazole-3-Carboxamide Scaffold

| Compound ID | N-1 Substituent | Amide Substituent (R) | Target/Application | Research Finding | Reference |

| AB-PINACA | n-Pentyl | (S)-1-amino-3-methyl-1-oxobutan-2-yl | CB1/CB2 Receptors | N-1 pentyl chain contributes to potent cannabinoid activity. | researchgate.net |

| AB-FUBINACA | 4-Fluorobenzyl | (S)-1-amino-3-methyl-1-oxobutan-2-yl | CB1/CB2 Receptors | N-1 benzyl (B1604629) group modification alters receptor interaction. | researchgate.net |

| Compound 30l | Hydrogen (1H) | Complex substituted aryl group | PAK1 | Optimal hydrophobic and hydrophilic substituents lead to high potency (IC₅₀ = 9.8 nM) and selectivity. | nih.gov |

| Compound 12d | 2,4-dichlorobenzyl | 3-fluoro-pyridin-4-yl | CRAC Channels | Specific aryl amine substitution leads to sub-µM inhibition of calcium influx. | nih.gov |

| Compound 4a | Hydrogen (1H) | Benzyl | General Synthesis | Demonstrates feasibility of arylmethyl substitution. | derpharmachemica.com |

| Compound 4c | Hydrogen (1H) | 2-morpholinoethyl | General Synthesis | Demonstrates feasibility of aliphatic, heterocyclic substitution. | researchgate.net |

Bioisosteric replacement is a key strategy in lead optimization, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. In the context of the indazole-3-carboxamide scaffold, the amide linkage itself can be a target for such modifications. One example is the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. jocpr.com In this case, the typical N-R group of the carboxamide is replaced with a more complex hydrazide structure, which is then coupled to various substituted aryl acids. This creates a diacyl hydrazine (B178648) moiety, altering the hydrogen bonding capacity, conformational flexibility, and metabolic stability compared to the parent amide, offering a pathway to novel pharmacological properties. jocpr.com

The specific arrangement of atoms in the amide linker—its regiochemistry—can be absolutely critical for biological activity. Research on indazole-based blockers of the calcium-release activated calcium (CRAC) channel provides a stark example. nih.gov A potent inhibitor, compound 12d , possesses the standard indazole-3-carboxamide linkage. nih.gov However, its regioisomer, which has a "reverse amide" linkage (an N-indazol-3-yl amide), was found to be completely inactive in the calcium influx assay, even at high concentrations. nih.gov This finding underscores that a precise orientation of the amide's hydrogen bond donor (N-H) and acceptor (C=O) groups is required for effective engagement with the biological target, and even a subtle change like reversing the amide bond can completely abolish activity. nih.gov

Computational Chemistry Applications in N-methyl-1H-indazole-3-carboxamide Research

Computational chemistry has become an indispensable tool in the discovery and optimization of drugs based on the this compound scaffold. These methods accelerate the research process by predicting how compounds will interact with their targets, allowing chemists to prioritize the synthesis of the most promising molecules.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. For the indazole-3-carboxamide class, a fragment-based screening approach has proven successful. nih.gov In this method, smaller chemical fragments are computationally docked into a target's binding site to identify core scaffolds that have a favorable initial fit. This approach was used to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1). nih.govresearchgate.net The initial fragment "hits" serve as a starting point for building larger, more potent molecules, guiding the synthesis of a focused library of compounds and leading to the efficient discovery of lead candidates. nih.gov

Molecular Docking Simulations to Elucidate Binding Modes

One notable study focused on a series of 3-carboxamide indazole derivatives and their interaction with a renal cancer-related protein (PDB: 6FEW). Although not the exact molecule, these studies on closely related compounds offer a framework for understanding the binding mode of the indazole-3-carboxamide scaffold. The analysis of these derivatives revealed that the indazole core and the carboxamide linker play crucial roles in establishing key interactions within the binding pocket. The binding energies of these derivatives, as calculated by AutoDock, highlighted the importance of specific substitutions on the indazole ring and the amide nitrogen for achieving high affinity.

In a separate investigation, the binding mode of an indazole analogue, PUC-55, at the 5-HT6 receptor was compared to its indole (B1671886) counterpart, PUC-10. researchgate.net This study is particularly relevant as this compound forms the core of related structures. The electrostatic similarity potentials of PUC-10 and PUC-55 were analyzed, revealing comparable electronegative and electropositive regions, suggesting that the indazole derivative could engage in similar interactions as the indole. researchgate.net The predicted binding modes indicated that both compounds occupy a similar space within the receptor's binding site. Although the switch from an indole to an indazole ring slightly decreased the binding affinity, the values remained in a comparable nanomolar range, indicating that the indazole core is well-tolerated and can effectively mimic the interactions of the indole scaffold. researchgate.net

The table below summarizes the binding affinity data for PUC-10 and its indazole analogue PUC-55 at the 5-HT6 receptor.

| Compound | Core Structure | Binding Affinity (Ki, nM) |

|---|---|---|

| PUC-10 | Indole | 14.6 |

| PUC-55 | Indazole | 37.5 |

These molecular docking studies, while not all directly on this compound, provide a strong basis for understanding its potential binding modes. They underscore the importance of the indazole core in establishing fundamental interactions and suggest that modifications at the N1 position and the carboxamide group can be strategically employed to modulate binding affinity and selectivity for various protein targets.

In Silico Predictions of Pharmacokinetic Parameters, e.g., Lipophilicity

In silico methods are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby reducing the likelihood of late-stage failures. For this compound and its derivatives, computational tools have been employed to forecast key pharmacokinetic parameters, including lipophilicity.

A study involving the indazole analogue PUC-55, which shares the core structure of this compound, utilized the SwissADME server to predict its ADME/Tox profile. researchgate.netresearchgate.netnih.gov The in silico analysis suggested that this class of compounds exhibits moderate oral bioavailability and high gastrointestinal absorption. researchgate.netnih.gov Furthermore, these compounds are predicted to penetrate the blood-brain barrier, a crucial characteristic for centrally acting agents. researchgate.netnih.gov

Lipophilicity, a key determinant of a drug's pharmacokinetic behavior, is often expressed as the logarithm of the partition coefficient (logP). The consensus logP values for compounds like PUC-55 were found to be in a range that indicates adequate membrane permeability, which is consistent with the predicted brain penetration. researchgate.netnih.gov For the related compound, 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide, the introduction of the N-methoxy-N-methyl carboxamide group was noted to increase the logP compared to the corresponding carboxylic acid derivatives, a modification that would likely favor passage across the blood-brain barrier.

The following table presents a summary of the in silico predicted pharmacokinetic properties for the indazole analogue PUC-55.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Oral Bioavailability | Moderate |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| Consensus LogP | ~3.8–4.3 |

These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound and its derivatives. The favorable predictions for gastrointestinal absorption and blood-brain barrier penetration, supported by an optimal lipophilicity profile, underscore the therapeutic potential of this scaffold and guide further optimization efforts.

Preclinical Pharmacological Investigations and Therapeutic Potential of N Methyl 1h Indazole 3 Carboxamide

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of N-methyl-1H-indazole-3-carboxamide and its derivatives is a critical step in characterizing their therapeutic potential. This involves a series of laboratory-based assays to determine how these compounds interact with biological systems at the molecular and cellular levels.

Enzyme and Receptor Binding Assays for Ligand Characterization

Enzyme and receptor binding assays are fundamental in understanding the mechanism of action of this compound. These assays measure the affinity and specificity with which the compound binds to particular enzymes or receptors. This binding can either inhibit or activate the target, leading to a biological response.

Research has shown that this compound and its derivatives can interact with a variety of biological targets. For instance, some derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a kinase implicated in cancer progression. nih.govresearchgate.net In one study, a representative 1H-indazole-3-carboxamide derivative, compound 30l, demonstrated significant inhibitory activity against PAK1 with an IC50 value of 9.8 nM. nih.govresearchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The high selectivity of this compound for PAK1 was confirmed by testing it against a panel of 29 other kinases. nih.govresearchgate.net

Furthermore, the indazole core, a key feature of this compound, is a well-known pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors. researchgate.net Several commercially available anticancer drugs, such as axitinib, linifanib, niraparib, and pazopanib, contain this indazole structure. researchgate.net The ability of this compound to form hydrogen bonds with specific enzymes, such as phosphoinositide 3-kinase (PI3K) and MAPKAP kinases, underlies its potential as an anticancer agent by disrupting key cell signaling pathways.

Derivatives of indazole-3-carboxamide have also been investigated for their activity as synthetic cannabinoid receptor agonists, binding to both CB1 and CB2 receptors. nih.gov

Table 1: Enzyme and Receptor Binding Data for this compound Derivatives

| Compound/Derivative | Target | Assay Type | Result (IC50/Ki) | Reference |

| Compound 30l | PAK1 | Enzyme Inhibition | 9.8 nM | nih.govresearchgate.net |

| This compound | PI3K | Enzyme Inhibition | Not Specified | |

| This compound | MAPKAP-K2 | Protein Kinase Modulation | Not Specified | |

| AB-FUBINACA | Cannabinoid CB1 Receptor | Receptor Binding | Ki = 0.9 nM | researchgate.net |

Cell-Based Functional Assays for Anti-Tumor Migration and Invasion

Cell-based functional assays are crucial for evaluating the potential of this compound derivatives as anticancer agents. These assays assess the compound's ability to inhibit key processes in cancer metastasis, such as cell migration and invasion.

Studies have demonstrated that certain 1H-indazole-3-carboxamide derivatives can significantly suppress the migration and invasion of cancer cells. For example, the potent PAK1 inhibitor, compound 30l, was shown to effectively inhibit the migration and invasion of MDA-MB-231 breast cancer cells. nih.govresearchgate.net This effect was attributed to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. nih.govresearchgate.net

Another study focusing on a series of novel 4-aminoquinazoline-2-carboxamide PAK4 inhibitors, which share structural similarities, found that the optimized compound 31 (CZh226) potently inhibited the migration and invasion of A549 lung cancer cells by regulating PAK4-directed downstream signaling pathways. researchgate.net

Table 2: Cell-Based Functional Assay Data for this compound Derivatives

| Compound/Derivative | Cell Line | Assay Type | Key Finding | Reference |

| Compound 30l | MDA-MB-231 (Breast Cancer) | Migration and Invasion Assay | Significantly suppressed migration and invasion by downregulating Snail expression. | nih.govresearchgate.net |

| Compound 31 (CZh226) | A549 (Lung Cancer) | Migration and Invasion Assay | Potently inhibited migration and invasion by regulating PAK4-directed pathways. | researchgate.net |

In Vitro Plasma Stability and Protein Binding Studies

In vitro plasma stability and protein binding studies are essential components of preclinical drug development, providing insights into a compound's pharmacokinetic properties. Plasma stability assays determine how long a compound remains intact in blood plasma, while protein binding studies measure the extent to which a compound binds to plasma proteins. High plasma stability and optimal protein binding are generally desirable for a drug candidate.

For certain derivatives of this compound, in vitro ADME (absorption, distribution, metabolism, and excretion) analyses have been conducted. researchgate.net In one study, two compounds, 11a and 11b, were found to be stable in human plasma, with over 95% of the compound remaining after 120 minutes. researchgate.net This stability is important as it can prevent rapid in vivo clearance and contribute to better pharmacokinetic profiles. researchgate.net

Metabolic Profiling in Human Liver Microsome Models (Phase I and Phase II Biotransformations, Biomarker Identification)

Metabolic profiling in human liver microsomes (HLMs) is a standard in vitro method to investigate how a compound is metabolized in the liver. HLMs contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.

Studies on indazole-3-carboxamide derivatives, particularly synthetic cannabinoids, have provided significant insights into their metabolic pathways. nih.govnih.govnih.gov These studies utilize pooled human liver microsomes to simulate the metabolic processes that occur in the human body. nih.govnih.gov

The primary Phase I biotransformations observed for indazole-3-carboxamide derivatives include:

Hydroxylation: This is a major metabolic pathway, with hydroxyl groups being added to various parts of the molecule, such as the alkyl side chains and the indazole ring. nih.govnih.govmdpi.com

Ester Hydrolysis: For derivatives containing an ester group, hydrolysis is a common metabolic reaction. nih.gov

Dehydrogenation: The removal of hydrogen atoms can lead to the formation of double bonds or ketone groups. nih.govnih.gov

N-Dealkylation: The removal of alkyl groups attached to nitrogen atoms is another observed metabolic pathway. nih.govnih.gov

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For indazole-3-carboxamide derivatives, glucuronidation has been identified as a significant Phase II biotransformation. nih.govnih.gov

These metabolic studies are crucial for identifying potential metabolites that can serve as biomarkers to confirm exposure to the parent compound, which is particularly important in forensic toxicology. nih.govnih.gov For example, in the case of the synthetic cannabinoid MDMB-CHMINACA, monohydroxylated metabolites were proposed as suitable biomarkers for bioanalytical assays. nih.gov

Table 3: Common Metabolic Pathways for Indazole-3-Carboxamide Derivatives in Human Liver Microsomes

| Metabolic Phase | Biotransformation | Description | Reference |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group. | nih.govnih.govmdpi.com |

| Phase I | Ester Hydrolysis | Cleavage of an ester bond. | nih.gov |

| Phase I | Dehydrogenation | Removal of hydrogen atoms. | nih.govnih.gov |

| Phase I | N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | nih.govnih.gov |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | nih.govnih.gov |

Broad Spectrum Biological Activities of this compound and its Derivatives

The this compound scaffold and its derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Research Applications

The indazole core is a prominent feature in a number of approved anticancer drugs, highlighting the therapeutic potential of this chemical scaffold. researchgate.net Derivatives of this compound have been the subject of extensive research for their anticancer properties. researchgate.netmdpi.comnih.gov

The anticancer activity of these compounds is often attributed to their ability to inhibit specific kinases that are crucial for cancer cell growth, proliferation, and survival. As previously mentioned, the inhibition of PAK1 and PI3K are key mechanisms. nih.govresearchgate.net

In one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.comnih.gov One compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and demonstrated good selectivity for normal cells. mdpi.comnih.gov Further investigation revealed that compound 6o induced apoptosis and affected the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. mdpi.comnih.gov

Another study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides showed potent anticancer activity against A549 (Lung), MCF7 (Breast), A375 (Melanoma), and HT-29 (Colon) cancer cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net

The diverse biological activities and promising preclinical findings underscore the importance of this compound and its derivatives as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology.

Table 4: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Proposed Mechanism of Action | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | Inhibition of Bcl-2 family, p53/MDM2 pathway | mdpi.comnih.gov |

| Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides | A549, MCF7, A375, HT-29 | 0.010 - 12.8 µM | Not specified | researchgate.net |

| 1H-indazole-3-amine derivatives | Hep-G2 (Hepatoma) | 3.32 µM (for compound 5k) | Not specified | mdpi.com |

Immunomodulatory Applications through CRAC Channel Blockade

The calcium release-activated calcium (CRAC) channel is a crucial component in the immune system, particularly in T-lymphocyte activation and mast cell function. nih.govresearchgate.net Aberrant activation of these channels is linked to various diseases, including autoimmune disorders. researchgate.net Consequently, the CRAC channel, composed of Orai and STIM proteins, has become an attractive target for developing selective immune modulators.

Derivatives of indazole-3-carboxamide have been identified as potent and selective blockers of the CRAC channel. Structure-activity relationship (SAR) studies have highlighted that the specific 3-carboxamide regiochemistry is essential for this inhibitory activity. researchgate.net For instance, the indazole-3-carboxamide 12d was shown to actively inhibit calcium influx and stabilize mast cells with sub-micromolar IC50 values, preventing the release of pro-inflammatory mediators like β-hexosaminidase and tumor necrosis factor-α (TNF-α). researchgate.net In contrast, its reverse amide isomer was inactive, underscoring the structural importance of the 3-carboxamide linkage. researchgate.net

Further research led to the characterization of compounds that are not only potent but also demonstrate a fast onset, reversibility, and high selectivity for CRAC channels over other ion channels like TRPM4 and TRPM7. nih.gov Computational modeling and molecular modeling studies suggest that these indazole-3-carboxamide derivatives may act as pore blockers by binding directly to the Orai selectivity filter and interacting with the hydrophobic part of the channel. nih.gov This blockade effectively inhibits the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor in the immune response, and suppresses the proliferation of primary mouse immune cells. nih.gov These findings position indazole-3-carboxamides as promising lead molecules for the development of novel therapies for autoimmune diseases.

Table 1: Investigated Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

| Compound | Target/Assay | Activity | IC50 Value | Source(s) |

| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (4k) | CRAC Current Blockade | Full blockade | 4.9 μM | nih.gov |

| NFAT Nuclear Translocation | Inhibition | 10 μM | nih.gov | |

| Indazole-3-carboxamide 12d | Calcium Influx Inhibition | Active | Sub-μM | researchgate.net |

| Mast Cell Stabilization | Active | Sub-μM | researchgate.net | |

| Lead Indazole/Indole-3-carboxamides | Ca2+ Current (hOrai1 G98S) | Inhibition | 3-4 μM |

Antimicrobial Research, Including Antibacterial and Antifungal Potency

The indazole scaffold is recognized for its significant antimicrobial properties. researchgate.net Research into derivatives of this compound has demonstrated their potential as both antibacterial and antifungal agents. The inherent biological activity of the electron-rich indazole ring system makes it a valuable component in the design of new antimicrobial drugs. researchgate.net

One line of research involved synthesizing new indazolyl derivatives from N-methyl-3-indazole carboxylic acid, which were then screened for antimicrobial activity. researchgate.net In another study, a series of N-methyl-3-aryl indazoles showed notable in-vitro activity against a range of bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. researchgate.net

The versatility of the indazole structure allows for its combination with other pharmacologically active moieties to enhance antimicrobial efficacy. For example, novel indole-based rhodanine (B49660) derivatives have been developed as potent agents against multi-drug resistant pathogens. google.com Similarly, the synthesis of 1H-1,2,3-triazole derivatives of metronidazole (B1676534) resulted in compounds with significantly higher bacterial and fungal growth-inhibiting effects compared to the parent drug. chembk.com These studies collectively indicate that indazole-3-carboxamide derivatives are a promising scaffold for developing new and effective treatments for infectious diseases. google.comchembk.com

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound Class | Organisms Tested | Observed Potency | Source(s) |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant activity against tested strains. | researchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria, Fungi | Good to excellent activity, exceeding ampicillin (B1664943) and streptomycin (B1217042) by 10-50 fold in some cases. | google.com |

| 1H-1,2,3-triazole derivatives of metronidazole | Bacteria & Fungi | Potent inhibition of fungal growth and higher bacterial growth inhibition compared to metronidazole. | chembk.com |

Anti-inflammatory Research

The anti-inflammatory potential of indazole derivatives is well-documented and often linked to their immunomodulatory capabilities. nih.govresearchgate.net The mechanism of action frequently involves the inhibition of key inflammatory pathways and mediators. Research has shown that indazole and its derivatives can exert significant anti-inflammatory effects by interacting with cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.gov

For instance, certain indazole derivatives have demonstrated a concentration-dependent inhibition of COX-2, with IC50 values for some compounds reaching as low as 12.32 μM. nih.gov This inhibition of COX-2 is a cornerstone mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Furthermore, these compounds have been shown to potently inhibit the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and, to a lesser extent, Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Benzydamine (B159093), a well-known indazole derivative used clinically as a local anti-inflammatory agent, functions by reducing the release of TNF-α and IL-1β from mononuclear cells. dovepress.com The anti-inflammatory activity of indazole-3-carboxamides is also directly related to their ability to block CRAC channels, as this action stabilizes mast cells and prevents the release of inflammatory mediators. researchgate.net More recently, 2H-indazole-3-carboxamide derivatives were identified as potent antagonists of the prostanoid EP4 receptor, which is implicated in inflammatory signaling and represents an attractive target for immunotherapy. nih.gov

Neurological and Psychiatric Disorder Research (e.g., Mood Regulation, Cognition)

The this compound framework is a core structure in a prominent class of synthetic cannabinoids. researchgate.net Compounds such as AB-PINACA and AB-FUBINACA are N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives that have been identified as potent cannabimimetic substances. researchgate.net These compounds act as agonists at the cannabinoid receptors CB1 and CB2, which are part of the endogenous cannabinoid system that modulates mood, cognition, and other neurological functions. researchgate.net The high potency of these synthetic cannabinoids highlights the strong interaction of the indazole-3-carboxamide scaffold with central nervous system receptors. researchgate.net

Beyond cannabinoid activity, the indazole core is being explored for other neurological applications. Indazole-3-carboxylic acid is a key starting material for the synthesis of agonists and partial agonists of the nicotinic α-7 receptor. google.com These α-7 receptor modulators are under investigation for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, as well as other psychiatric and neurological disorders. google.com This demonstrates the scaffold's versatility in targeting different receptors within the central nervous system, opening avenues for research into new treatments for a range of neurological and psychiatric conditions.

Antidiabetic Research (e.g., Glucokinase Activation)

Glucokinase is an enzyme crucial for glucose metabolism, primarily found in liver and pancreatic β-cells, where it acts as a glucose sensor. dovepress.com In type II diabetes, glucokinase function can be impaired. dovepress.com Glucokinase activators (GKAs) are compounds that bind to an allosteric site on the enzyme, enhancing its activity and thereby improving glucose metabolism. dovepress.com This mechanism has made GKAs a significant area of interest for the development of new antidiabetic drugs. dovepress.com

Research into novel chemotypes for glucokinase activation has included the investigation of various heterocyclic compounds. The indazole scaffold is among the structures being explored for this therapeutic application. The development of new GKAs, including those based on indazole and other heterocyclic cores, has shown promising results in preclinical and clinical trials, highlighting the potential for these compounds to become part of future diabetes therapies. dovepress.com

Analgesic Research

The indazole chemical family has demonstrated notable analgesic properties, positioning it as a scaffold for the development of new pain management therapies. researchgate.netwikipedia.org Benzydamine, an indazole derivative, is a locally acting NSAID that provides pain relief through its local anaesthetic and anti-inflammatory effects. wikipedia.orgdovepress.com In vitro studies have confirmed that benzydamine can reduce neural excitability, which contributes to its analgesic action. dovepress.com

Furthermore, growing evidence points to cannabinoid receptors as potential therapeutic targets for chronic pain. researchgate.net Since many potent synthetic cannabinoids are based on the indazole-3-carboxamide structure, this suggests a pathway for developing novel analgesic agents that target the endocannabinoid system. researchgate.net Studies have been initiated to explore the potential synergistic effects of combining a cannabinoid agonist with an NSAID to create more effective pain management strategies. researchgate.net Research has also been conducted on new indazole derivatives, synthesized from 1-methylindazole-3-carboxylic acid, which have been screened specifically for their analgesic activities in various animal models. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Indazole-3-carboxamide Scaffolds with Enhanced Selectivity

The pursuit of enhanced selectivity is a paramount goal in drug discovery, as it directly correlates with improved therapeutic indices and reduced off-target effects. For indazole-3-carboxamide derivatives, achieving selectivity, particularly among closely related protein families such as kinases, remains a significant challenge. Future research will undoubtedly focus on the rational design and synthesis of novel scaffolds that can exploit subtle differences in the target binding sites.

A key strategy in this endeavor is the exploration of diverse substitution patterns on the indazole ring and the carboxamide moiety. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indazole core can significantly impact potency and selectivity. For instance, the substitution of an appropriate hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the bulk solvent region have been shown to be critical for the inhibitory activity and selectivity of 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors. nih.gov

Furthermore, the regiochemistry of the amide linker has been identified as a critical determinant of biological activity. In the context of calcium-release activated calcium (CRAC) channel blockers, it was discovered that the indazole-3-carboxamide regioisomer is active, while its reverse amide counterpart is inactive. nih.gov This highlights the importance of precise atomic arrangement in achieving desired pharmacological effects and presents an avenue for designing more selective compounds.

The synthesis of novel derivatives through techniques such as the coupling of substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid allows for the generation of a wide range of structurally diverse molecules. derpharmachemica.com This approach, combined with high-throughput screening, will continue to be a valuable tool for identifying compounds with improved selectivity profiles.

| Compound Class | Target | Key SAR Findings for Selectivity |

| 1H-indazole-3-carboxamides | PAK1 | Substitution of a hydrophobic ring in the back pocket and a hydrophilic group in the solvent region are crucial. nih.gov |

| Indazole-3-carboxamides | CRAC Channels | The specific 3-carboxamide regiochemistry is essential for activity. nih.gov |

| 1H-indazole-3-carboxamides | GSK-3 | Introduction of different groups around the scaffold can improve selectivity. nih.gov |

Exploration of Undiscovered Therapeutic Targets for Indazole-Based Compounds

The therapeutic potential of indazole-based compounds extends far beyond their well-established roles as kinase inhibitors. Researchers are actively exploring novel protein targets and signaling pathways where these versatile molecules could exert beneficial effects. This expansion of the "target space" for indazole-3-carboxamides is a critical step towards addressing unmet medical needs in a variety of diseases.

One such emerging area is the targeting of enzymes involved in DNA repair and cell signaling. For example, novel N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov A lead compound from this series demonstrated protective action against streptozotocin-induced diabetes in rats, suggesting a potential new therapeutic application for this class of compounds. nih.gov

Another promising and less-explored target is the prostanoid EP4 receptor, which is implicated in inflammation and cancer. Recently, a 2H-indazole-3-carboxamide derivative was identified as a potent and selective EP4 receptor antagonist. nih.gov This compound exhibited significant anti-tumor activity in a preclinical model of colon cancer, both as a monotherapy and in combination with immunotherapy, by enhancing cytotoxic CD8+ T cell-mediated anti-tumor immunity. nih.gov

Furthermore, the hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels and a critical factor in tumor metastasis, has been identified as a target for indazole derivatives. nih.gov The development of potent and selective HIF-1α inhibitors based on the indazole scaffold could offer a novel approach to cancer therapy.

The following table summarizes some of the emerging therapeutic targets for indazole-3-carboxamide derivatives:

| Therapeutic Target | Potential Disease Application |

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Diabetes, Cancer nih.gov |

| Prostanoid EP4 Receptor | Colorectal Cancer, Inflammatory Diseases nih.gov |

| Hypoxia-inducible factor-1α (HIF-1α) | Cancer nih.gov |

| Calcium-Release Activated Calcium (CRAC) Channels | Inflammatory and Autoimmune Diseases nih.gov |

Advanced Computational Design Strategies for Rational Drug Development

The integration of computational methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. For the rational design of indazole-3-carboxamide derivatives, advanced computational strategies are playing an increasingly important role in predicting binding affinities, understanding drug-target interactions, and guiding synthetic efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for correlating the structural features of indazole derivatives with their biological activity. By generating steric and electrostatic maps, 3D-QSAR models provide a structural framework for designing new inhibitors with improved potency. nih.gov These models, in conjunction with pharmacophore mapping, can be used to identify the key molecular features required for high-affinity binding.

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target protein. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and help to identify key residues involved in the interaction. For instance, MD simulations have been used to investigate the unbinding pathways of indazole from the active site of cytochrome P450 2E1, providing insights into the mechanism of inhibition. nih.gov Such simulations are invaluable for understanding the stability of ligand-protein complexes and for predicting the impact of structural modifications on binding affinity.

The development of sophisticated computational tools allows for a more rational and efficient approach to drug design. These methods not only accelerate the discovery of novel indazole derivatives but also contribute to a deeper understanding of their mechanism of action at the molecular level.

| Computational Method | Application in Indazole Drug Design |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlating structural features with inhibitory activity to guide the design of more potent compounds. nih.gov |

| Pharmacophore Mapping | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of indazole derivatives to their target proteins. researchgate.net |

| Molecular Dynamics (MD) Simulations | Investigating the dynamic behavior and stability of ligand-protein complexes to understand binding mechanisms. nih.govnih.govresearchgate.net |

Q & A

Q. What are the established synthetic routes for N-methyl-1H-indazole-3-carboxamide and its derivatives?

The synthesis of this compound derivatives typically involves hydrolysis of methyl N-alkyl-1H-indazole-3-carboxylate precursors. For example, methyl N-alkyl esters are treated with THF, ethanol, and 1 M NaOH under reflux to yield carboxamide derivatives . Variations in starting materials (e.g., alkyl substituents) allow structural diversification. Key steps include:

- Ester hydrolysis : Base-mediated cleavage of the ester group to form the carboxamide.

- Substituent introduction : Alkylation or acylation at the indazole nitrogen or pendant groups to modulate physicochemical properties.

Q. How is structural characterization performed for this compound derivatives?

X-ray crystallography and NMR spectroscopy are primary techniques. For instance, the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid (a related intermediate) reveals intermolecular O–H···O hydrogen bonds stabilizing the lattice, confirmed by crystallographic inversion centers . NMR (1H/13C) is used to verify substituent positions, as demonstrated in studies of carboxamide-type synthetic cannabinoids .

Q. What in vitro assays are used for preliminary biological evaluation of these compounds?